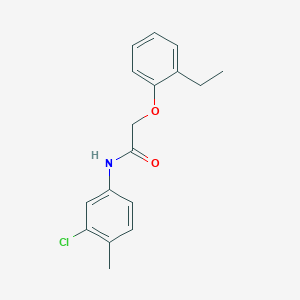![molecular formula C16H19FN2O2 B5552880 ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)
ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrrole derivatives typically involves multi-step reactions, including condensation and cyclocondensation processes, often utilizing reagents such as ammonium acetate and acetic acid for the synthesis of the cyclohexadiene structures as precursors (Sapnakumari et al., 2014). These methodologies highlight the complexity and the precision required in synthesizing such intricate molecules.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate has been elucidated using techniques like single-crystal X-ray diffraction, which reveals the orthorhombic space group and specific unit-cell parameters, indicating a detailed geometric arrangement of atoms within the crystal lattice (Sapnakumari et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrrole derivatives can include oxidation processes that lead to the formation of hydroxypyroles, demonstrating the reactive nature of these compounds under specific conditions (Cirrincione et al., 1987). These reactions are crucial for modifying the chemical structure and thus the properties of the resulting compounds.
Physical Properties Analysis
The physical properties, such as crystallinity and thermal stability, can be characterized through techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), providing insights into the compound's stability and behavior under various temperature conditions (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and bonding patterns, can be assessed through spectroscopic methods like FT-IR and NMR spectroscopy. These techniques help in understanding the functional groups present and their interactions, which are pivotal in determining the compound's chemical behavior (Sapnakumari et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate is a subject of interest in synthetic organic chemistry, particularly in the synthesis and characterization of pyrrole derivatives. These compounds are synthesized through various chemical reactions and are characterized using spectroscopic and crystallographic techniques to determine their structural and chemical properties. For instance, studies have been conducted on the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, which shed light on the chemical behavior and reaction pathways of similar compounds (Cirrincione et al., 1987). Additionally, the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provide insight into the structural aspects of related compounds (Sapnakumari et al., 2014).
Chemical Reactivity and Applications
The reactivity of ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives is exploited for various chemical transformations, leading to the synthesis of novel compounds with potential applications in different fields, including medicinal chemistry and material science. For example, the study on the use of the 2-(diphenylphosphino)ethyl group as a new carboxyl-protecting group in peptide chemistry illustrates the utility of similar compounds in the synthesis of peptides and other biologically relevant molecules (Chantreux et al., 1984). Furthermore, research into the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones from similar starting materials highlights the compound's role in creating molecules with potential applications in agriculture and as fluorescent markers (Wu et al., 2006).
Structural and Molecular Studies
Ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate and its analogs serve as important subjects for structural and molecular studies, which are crucial for understanding the physical and chemical properties of these compounds. Research focusing on the synthesis, molecular structure, and spectral analyses of related compounds, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, provides valuable data on their molecular configurations, stability, and reactivity patterns (Singh et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
ethyl 4-[(3-fluoroanilino)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-4-21-16(20)15-10(2)14(11(3)19-15)9-18-13-7-5-6-12(17)8-13/h5-8,18-19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAFECAHHTVEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)CNC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)

![2-(1-azepanyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5552858.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![8-[(8-fluoro-2-quinolinyl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5552886.png)